

Application Notes and Protocols: 3-(3-Furyl)acrylic Acid in Organic Synthesis

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Compound of Interest

Compound Name: 3-(3-Furyl)acrylic acid

Cat. No.: B048550

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Introduction

3-(3-Furyl)acrylic acid is a versatile organic compound that serves as a valuable building block in a variety of synthetic applications. Its structure, featuring a furan ring conjugated with an acrylic acid moiety, imparts unique reactivity and makes it a key intermediate in the synthesis of pharmaceuticals and other biologically active molecules. This document provides detailed application notes and experimental protocols for the use of **3-(3-Furyl)acrylic acid** in organic synthesis, with a focus on its role in the preparation of bioactive compounds.

Chemical Properties

Property	Value	Reference
Molecular Formula	C ₇ H ₆ O ₃	[1]
Molecular Weight	138.12 g/mol	[1]
Melting Point	155-158 °C	[1]
Appearance	White to cream to brown crystals or powder	[MySkinRecipes]
Solubility	Sparingly soluble in water (0.56 g/L at 25°C)	[2]

Synthesis of 3-(3-Furyl)acrylic Acid

3-(3-Furyl)acrylic acid can be synthesized through several methods, including the Knoevenagel condensation, Perkin reaction, and Wittig reaction. The choice of method may depend on the desired scale, purity requirements, and available starting materials.

Knoevenagel Condensation

This is a widely used method for the synthesis of α,β -unsaturated acids. It involves the reaction of an aldehyde or ketone with a compound containing an active methylene group, such as malonic acid, in the presence of a basic catalyst.

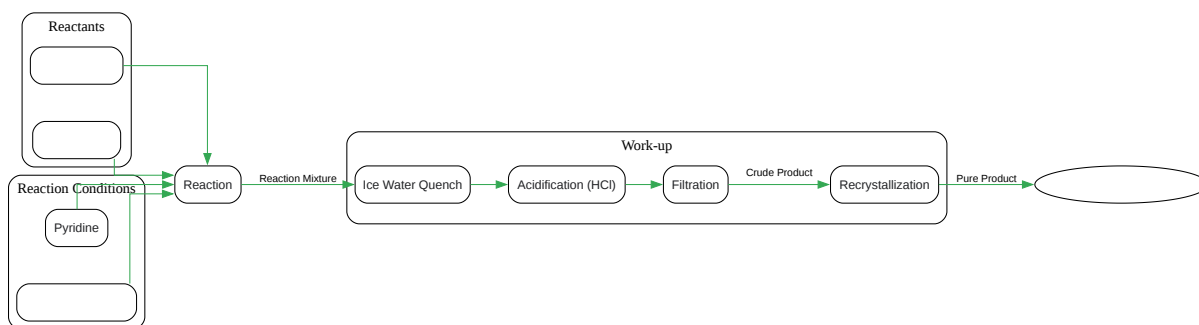
Table 1: Synthesis of **3-(3-Furyl)acrylic Acid** via Knoevenagel Condensation

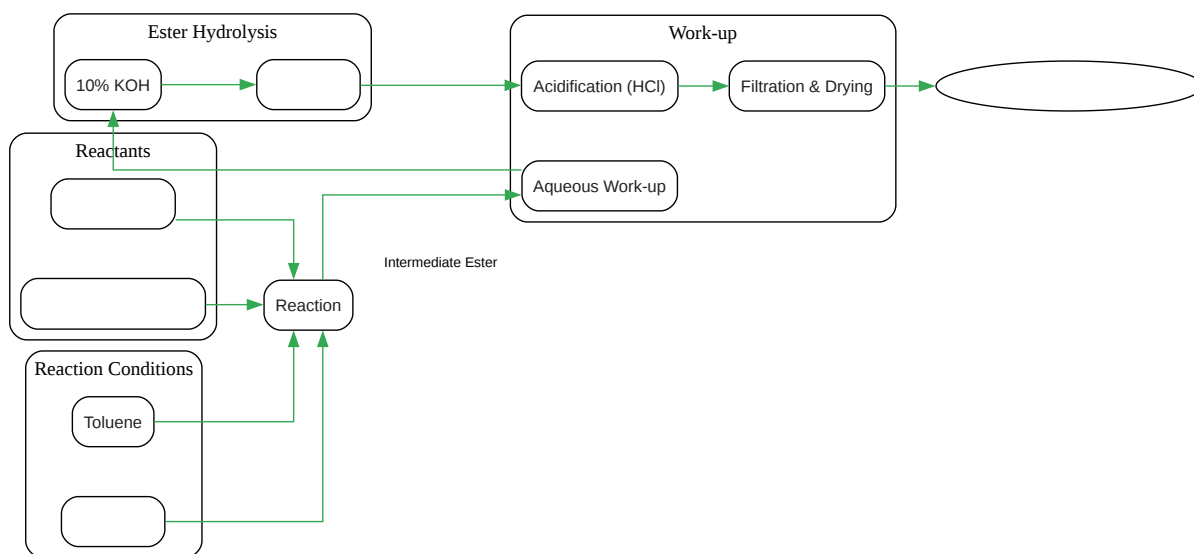
Catalyst/Solvent	Reaction Time	Temperature	Yield	Purity	Reference
Pyridine/Piperidine	2.5 h	95 °C	92.8%	99.5%	[3]
Pyridine	2 h	80-90 °C	82%	-	[1]
Pyridine	2 h	85-90 °C	75.2%	95.10% (HPLC)	[4]

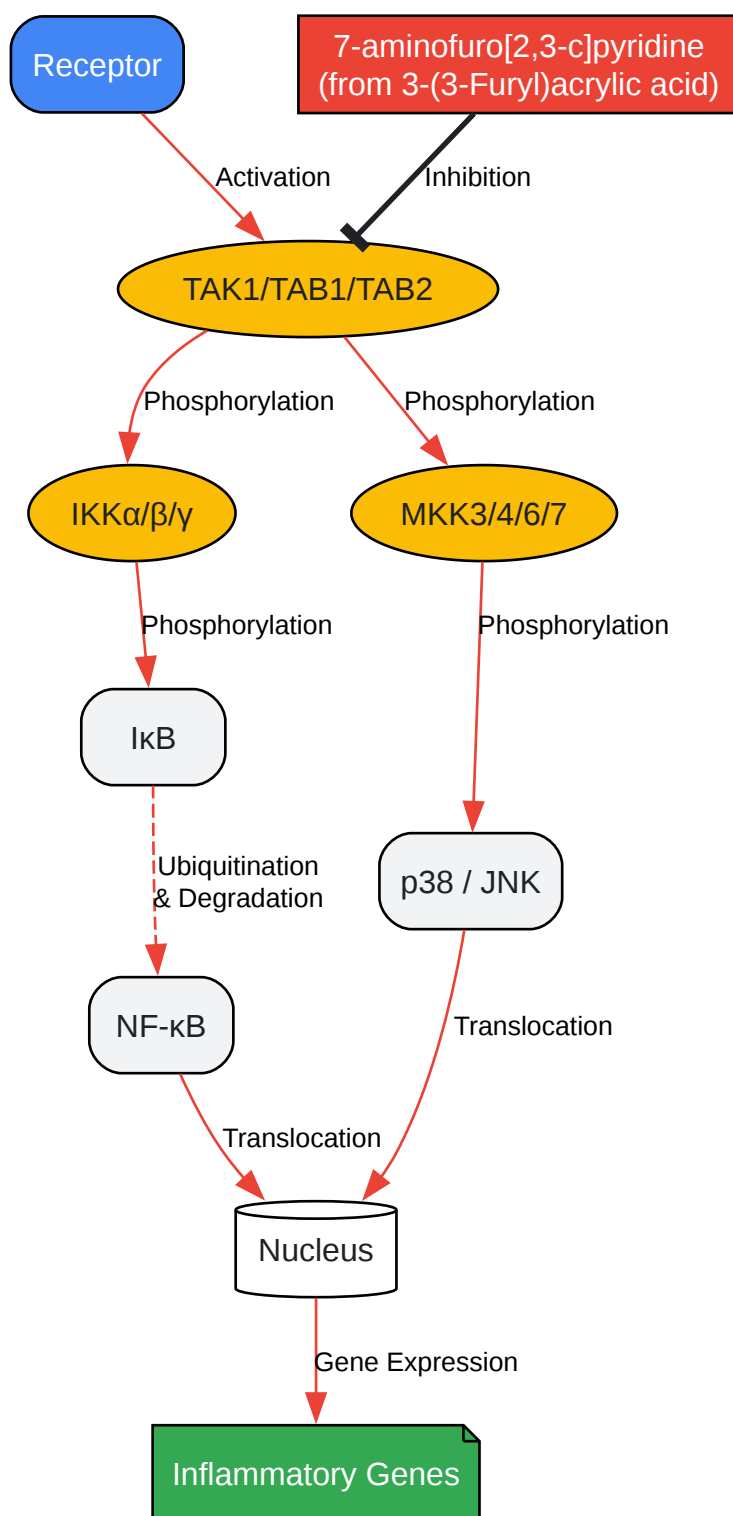
Experimental Protocol: Knoevenagel Condensation

- Materials: 3-furaldehyde (10.0 g), malonic acid (15.0 g), pyridine (12 mL).
- Procedure:
 - To a round-bottom flask, add 3-furaldehyde and malonic acid to pyridine.
 - Heat the mixture with stirring at 80-90°C for 2 hours.[1]
 - After the reaction is complete, pour the reaction solution into ice water.
 - Adjust the pH to weakly acidic with 1 N hydrochloric acid.

- Collect the precipitated crystals by filtration.
- Dissolve the crude product in ethyl acetate and wash the organic phase with 1 N hydrochloric acid.
- Dry the organic layer with anhydrous magnesium sulfate and concentrate under reduced pressure.
- Recrystallize the residue from an ethyl acetate-hexane mixed solvent to obtain pure **3-(3-furyl)acrylic acid**.[\[1\]](#)







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